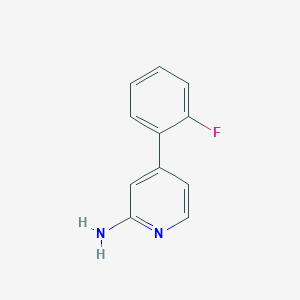

4-(2-Fluorophenyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

1159817-35-2 |

|---|---|

Molecular Formula |

C11H9FN2 |

Molecular Weight |

188.20 g/mol |

IUPAC Name |

4-(2-fluorophenyl)pyridin-2-amine |

InChI |

InChI=1S/C11H9FN2/c12-10-4-2-1-3-9(10)8-5-6-14-11(13)7-8/h1-7H,(H2,13,14) |

InChI Key |

XSIWDWOATCLABA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NC=C2)N)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 2 Fluorophenyl Pyridin 2 Amine

General Synthetic Strategies for Pyridin-2-amine Derivatives

The synthesis of pyridin-2-amine derivatives can be broadly categorized into methods that construct the pyridine (B92270) ring system and those that functionalize a pre-existing pyridine ring.

Cross-Coupling Approaches for Aryl-Pyridine Bond Formation.dicp.ac.cn

Cross-coupling reactions are powerful tools for forging the crucial carbon-carbon bond between the pyridine and the aryl group.

The Suzuki-Miyaura coupling is a widely employed method for the synthesis of biaryl compounds, including 4-aryl-pyridin-2-amines. nih.gov This reaction typically involves the coupling of a pyridine-containing boronic acid or ester with an aryl halide, or vice versa, in the presence of a palladium catalyst and a base. nih.gov The versatility of this reaction allows for the use of various substituted pyridines and aryl boronic acids, making it a key strategy for accessing compounds like 4-(2-Fluorophenyl)pyridin-2-amine. mdpi.com The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. mdpi.comresearchgate.net For instance, the use of dialkylbiaryl phosphine (B1218219) ligands has been shown to be effective in the coupling of aminopyridines. nih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

| Aryl Halide/Boronic Acid | Pyridine Derivative | Catalyst/Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 2-Fluorophenylboronic acid | 4-Chloro-pyridin-2-amine | Pd(PPh3)4/SPhos | K3PO4 | Toluene | Good |

| 4-Amino-2-chloropyridine | Phenylboronic acid | Pd2(dba)3/SPhos | K2CO3 | n-Butanol/H2O | High |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | Moderate to Good. mdpi.com |

This table is illustrative and specific yields would be dependent on precise reaction conditions.

The Ullmann condensation is a classical method for forming carbon-nitrogen bonds. researchgate.net In the context of pyridin-2-amine synthesis, it can be used to couple an aryl halide with 2-aminopyridine (B139424) or its derivatives. acs.orgresearchgate.net Modern variations of this reaction often utilize copper catalysts with various ligands to facilitate the coupling under milder conditions. frontiersin.orgnih.govacs.org This approach is particularly useful for the N-arylation of aminopyridines. researchgate.net The reaction can be performed in environmentally benign solvents like deep eutectic solvents, sometimes even without the need for additional ligands. frontiersin.org

Table 2: Conditions for Copper-Catalyzed Ullmann-Type C-N Coupling

| Aryl Halide | Amine | Catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Iodobenzene | Aniline (B41778) | CuO nanoparticles | Cs2CO3 | DMF | 110. nih.gov |

| (Hetero)aryl halides | Aliphatic/Aromatic amines | CuI | K2CO3/t-BuOK | Deep Eutectic Solvent | 60-100. frontiersin.org |

This table represents general conditions and specific substrates may require optimization.

Condensation and Cyclization Reactions to Form the Pyridine Ring System.dicp.ac.cn

An alternative to functionalizing a pre-existing pyridine ring is to construct the heterocyclic core itself. numberanalytics.com Classical methods like the Hantzsch pyridine synthesis involve the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonia equivalent. pharmaguideline.com Numerous modifications and alternative cyclization strategies have been developed to synthesize substituted pyridines. baranlab.orgorganic-chemistry.orgyoutube.com For instance, the cyclocondensation of a 1,5-dioxopentane with ammonia is a large-scale method for preparing pyridines. youtube.com Another approach involves the reaction of α,β,γ,δ-unsaturated ketones with ammonium (B1175870) formate (B1220265) to yield asymmetrical 2,6-diarylpyridines. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) Strategies

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. pearson.comnumberanalytics.comwikipedia.org This reactivity can be harnessed to introduce the amino group onto a suitably activated pyridine precursor. A classic example is the Chichibabin reaction, where pyridine reacts with sodium amide to form 2-aminopyridine. pearson.comwikipedia.org The presence of a good leaving group, such as a halogen, at the 2-position of a 4-arylpyridine allows for its displacement by an amine nucleophile. bath.ac.uk The reactivity can be enhanced by the presence of electron-withdrawing groups on the ring or by activation of the pyridine nitrogen, for instance, by forming N-oxides. wikipedia.orgbath.ac.uk

Base-Promoted Cascade Reactions for 2-Aminopyridine Synthesis.numberanalytics.com

Recent advancements have led to the development of elegant cascade reactions for the synthesis of 2-aminopyridines from acyclic precursors. dicp.ac.cnacs.org One such method involves a base-promoted cascade reaction of N-propargylic β-enaminones with formamides. dicp.ac.cnacs.org In this process, the formamide (B127407) acts as a nucleophile, reacting with an in-situ generated 1,4-oxazepine (B8637140) intermediate, followed by spontaneous deformylation to yield the 2-aminopyridine product. dicp.ac.cnacs.org This reaction proceeds under mild, room temperature conditions with sodium hydroxide (B78521) as the base. dicp.ac.cnacs.org

Targeted Synthesis of this compound and Advanced Analogues

The construction of the this compound scaffold is a critical first step for accessing a wide range of more complex molecules. Various synthetic strategies have been developed to achieve this, followed by diverse methods for derivatization.

Direct Synthetic Routes to the this compound Core Structure

The direct synthesis of the this compound core structure can be achieved through several established methods in heterocyclic chemistry. One common approach involves the use of pyridine N-oxides. For instance, the reaction of a substituted pyridine N-oxide with an activating agent can facilitate the introduction of an amine group. acs.org Another versatile method is the Chichibabin reaction, which allows for the direct amination of the pyridine ring. acs.org Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful tools for forming the carbon-carbon or carbon-nitrogen bonds necessary to link the fluorophenyl and pyridine rings. nih.gov

A general representation of a Suzuki coupling approach would involve the reaction of a halopyridine with a (2-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base.

Derivatization and Functionalization Strategies of the Pyridin-2-amine Scaffold

Once the this compound core is synthesized, it serves as a versatile platform for further chemical modifications. These derivatizations are crucial for fine-tuning the molecule's properties for various applications.

The primary amine group at the 2-position of the pyridine ring is a key site for derivatization. It can readily undergo N-substitution reactions with a variety of electrophiles. For example, acylation with acid chlorides or anhydrides can introduce amide functionalities. mdpi.com Alkylation with alkyl halides can lead to the formation of secondary or tertiary amines. These modifications are often employed to modulate the electronic and steric properties of the molecule. nih.gov

| Reagent Type | Product Type |

| Acid Chloride | N-Acyl Derivative |

| Alkyl Halide | N-Alkyl Derivative |

| Sulfonyl Chloride | N-Sulfonyl Derivative |

Table 1: Examples of N-Substitution Reactions

The 2-fluorophenyl group also offers opportunities for functionalization. The fluorine atom can be displaced through nucleophilic aromatic substitution (SNAr) reactions, although this typically requires harsh conditions. More commonly, electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl ring, provided the existing groups are directing and activating enough. For instance, nitration or halogenation can be achieved under appropriate conditions. A patent describes a method for the iodination of 4-fluoropyridin-2-amine using N-iodosuccinimide (NIS) in the presence of trifluoroacetic acid (TFA) to produce 4-fluoro-5-iodopyridin-2-amine.

The primary amine of this compound can be condensed with aldehydes or ketones to form Schiff bases, also known as imines. ekb.egcmjpublishers.com This reaction is typically acid-catalyzed and reversible. The resulting imine C=N double bond can be further reduced to form a stable secondary amine. Schiff bases are valuable intermediates in organic synthesis and have been shown to possess a wide range of biological activities. nih.govresearchgate.net The reaction is generally carried out by refluxing the amine and the carbonyl compound in a suitable solvent like ethanol (B145695). ekb.egnih.gov

| Carbonyl Compound | Product |

| Benzaldehyde (B42025) | N-(phenylmethylidene)-4-(2-fluorophenyl)pyridin-2-amine |

| Acetone | N-(propan-2-ylidene)-4-(2-fluorophenyl)pyridin-2-amine |

Table 2: Examples of Schiff Base Formation

The versatile reactivity of the this compound scaffold allows for its incorporation into more complex fused heterocyclic systems. These systems are of great interest due to their prevalence in pharmacologically active compounds.

Thiadiazoles: The aminopyridine moiety can be a precursor for the synthesis of thiadiazole rings. For example, reaction with thiophosgene (B130339) or carbon disulfide followed by cyclization with an appropriate reagent can lead to the formation of a fused thiadiazole system. isres.orgnih.govresearchgate.net One common method involves the reaction of an aryl amine with an aromatic carboxylic acid and thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorus oxychloride to yield 2-amino-1,3,4-thiadiazole (B1665364) derivatives. mdpi.com

Oxadiazoles: Similarly, oxadiazole rings can be constructed. A common route involves the acylation of the amine followed by cyclodehydration. For instance, reaction with an acyl hydrazide can lead to an intermediate that, upon treatment with a dehydrating agent like phosphorus oxychloride or under thermal conditions, cyclizes to form a 1,3,4-oxadiazole. organic-chemistry.orgijper.org The synthesis of 1,2,4-oxadiazoles often involves the reaction of an amidoxime (B1450833) with a carboxylic acid or its derivative. nih.govnih.gov

Triazoles: The formation of fused triazole rings can be achieved through various synthetic strategies. One approach involves the reaction of the aminopyridine with a reagent containing a pre-formed triazole ring or by constructing the triazole ring in situ. For example, a copper-catalyzed cycloaddition reaction between an azide (B81097) and an alkyne (a "click" reaction) is a powerful method for forming 1,2,3-triazoles. researchgate.net The synthesis of 1,2,4-triazoles can be achieved by reacting the aminopyridine with reagents like N,N-dimethylformamide azine or through the cyclization of N-acylamidrazones. nih.govmdpi.com A PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides provides a direct metal-free route to 1,2,4-triazolo[1,5-a]pyridines. organic-chemistry.org

| Heterocycle | Key Reagents/Intermediates |

| Thiadiazole | Thiosemicarbazide, Phosphorus oxychloride mdpi.com |

| Oxadiazole | Acyl hydrazide, Dehydrating agent organic-chemistry.orgijper.org |

| Triazole | Azide and alkyne (Cu-catalyzed), N-(pyridin-2-yl)benzimidamides (PIFA-mediated) researchgate.netorganic-chemistry.org |

Table 3: General Strategies for Fused Heterocycle Formation

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanisms of the reactions used to synthesize this compound is fundamental for optimizing reaction conditions and improving yields. Key mechanistic aspects include nucleophilic attack, cyclization pathways, and the role of catalysts.

Nucleophilic substitution is a cornerstone of pyridine chemistry and plays a vital role in the synthesis of substituted pyridines like this compound.

Nucleophilic Aromatic Substitution (SNAr): The functionalization of pyridine rings often proceeds via nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the electron-deficient pyridine ring, which is activated by an electron-withdrawing group, leading to the formation of a Meisenheimer complex. Subsequent departure of a leaving group restores the aromaticity of the ring. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol is significantly faster (320 times) than the corresponding reaction with 2-chloropyridine, highlighting the high electronegativity of fluorine as an activating factor for SNAr reactions. nih.gov While many SNAr reactions on halopyridines have utilized chloropyridines, the higher reactivity of fluoropyridines makes them attractive substrates. nih.gov However, these reactions have often been conducted under harsh conditions, such as with strong nucleophiles and bases at high temperatures. nih.gov

Nucleophilic Substitution of Hydrogen (SNH): A more direct approach for the amination of pyridines is the nucleophilic substitution of hydrogen (SNH). nih.gov This method allows for the direct functionalization of C-H bonds, avoiding the pre-functionalization required in traditional SNAr reactions. nih.gov A recent study reported a C4-selective amination of pyridines using SNH, proceeding through a 4-pyridyl pyridinium (B92312) salt intermediate. nih.gov The reaction with aqueous ammonia then yields the 4-aminopyridine (B3432731) product. nih.gov The regioselectivity of this process is controlled by the electronic properties of the external pyridine reagents. nih.gov

Table 1: Comparison of Nucleophilic Substitution Mechanisms for Pyridine Functionalization

| Mechanism | Description | Key Features |

| SNAr | Nucleophilic attack on a halo-substituted pyridine, followed by elimination of the halide. nih.gov | Requires a good leaving group (e.g., F, Cl). Reactivity is enhanced by electron-withdrawing groups. nih.gov |

| SNH | Direct replacement of a hydrogen atom on the pyridine ring by a nucleophile. nih.gov | Avoids pre-functionalization. Regioselectivity can be controlled by reaction conditions and reagents. nih.gov |

Cyclization reactions are fundamental in forming the pyridine ring itself. These reactions often involve dehydration and rearrangement steps.

One classic method for pyridine synthesis is the reaction of acetylene (B1199291) with ammonia at high temperatures. semanticscholar.org This process involves the initial formation of vinylamine (B613835) from the reaction of acetylene and ammonia. semanticscholar.org Subsequently, heterocyclization occurs, which includes dehydrocyclization stages to form the pyridine ring. semanticscholar.org

In the synthesis of more complex substituted pyridines, rearrangement reactions such as the Truce–Smiles rearrangement have been employed. nih.gov A study demonstrated the synthesis of tetrasubstituted pyridines from amino acid-based 4-nitrobenzenesulfonamides. nih.gov The key steps involved C-arylation, aldol (B89426) condensation, and oxidation, leading to the final pyridine scaffold. nih.gov Reversing the final two steps of the reaction sequence could lead to the formation of trisubstituted pyrazines instead. nih.gov

Catalysts and reaction conditions are paramount in directing the outcome of synthetic transformations, influencing both regioselectivity and efficiency.

Catalysis in Pyridine Synthesis: In the gas-phase synthesis of methylpyridines from acetylene and ammonia, various metal-based catalysts are used. semanticscholar.org Cadmium-chromium catalysts have been shown to be selective for the production of 2- and 4-methylpyridines. semanticscholar.org In this system, chromium oxide acts as a promoter for dehydrogenation and heterocyclization. semanticscholar.org The temperature is a critical parameter, with 420°C being identified as an optimal temperature for the formation of methylpyridines using certain catalysts. semanticscholar.org

Catalysis in Nucleophilic Substitution: The C4-selective amination of pyridines via SNH is achieved through the electronic tuning of external pyridine reagents, which act as catalysts or promoters for the formation of the key 4-pyridyl pyridinium salt intermediate. nih.gov In other contexts, chiral C2-symmetric analogues of 4-(pyrrolidino)pyridine have been synthesized to act as chiral nucleophilic catalysts for reactions like acylative kinetic resolution. researchgate.net

Influence of Reaction Conditions: The choice of solvent, temperature, and reagents can dramatically alter the reaction pathway. For example, in the synthesis of certain pyridine derivatives, the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent in dichloromethane (B109758) at 0°C leads to a rapid reaction. nih.gov Quenching with a saturated sodium bicarbonate solution is then necessary to stop the reaction and work up the product. nih.gov Similarly, the synthesis of chiral PPY derivatives via SNAr can be influenced by temperature, with one procedure requiring heating at 200°C. researchgate.net

Advanced Structural Elucidation of 4 2 Fluorophenyl Pyridin 2 Amine and Its Derivatives

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for probing the molecular architecture of 4-(2-Fluorophenyl)pyridin-2-amine and its analogs. These techniques provide detailed information about the connectivity of atoms, the nature of chemical bonds, and the electronic environment within the molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

For pyridine (B92270) derivatives, the chemical shifts in ¹H NMR are influenced by substituents and any quaternization of the nitrogen atom. dtic.mil In the case of this compound, the signals corresponding to the protons on the pyridine and phenyl rings would provide key information about their electronic environments and through-space interactions. The coupling between adjacent protons, observed as splitting of the signals, helps to establish the connectivity of the atoms.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. For instance, the carbon atoms bonded to the fluorine and nitrogen atoms in this compound would exhibit characteristic chemical shifts. The study of various pyridine derivatives by ¹³C NMR has shown that the chemical shifts of C5 and C7 are notably affected by the positive charge on the N4 nitrogen atom in pyridinium (B92312) salts. dtic.mil

Detailed analysis of ¹H and ¹³C NMR spectra, often aided by two-dimensional NMR techniques like COSY and HMBC, allows for the unambiguous assignment of all proton and carbon signals, thus confirming the molecular structure. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Phenyl-Pyridine Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2-(4-Fluorophenyl)pyridine | CDCl₃ | 8.73–8.61 (m, 1H), 8.04–7.93 (m, 2H), 7.80–7.73 (m, 1H), 7.72–7.65 (m, 1H), 7.25–7.21 (m, 1H), 7.20–7.11 (m, 2H) | 163.5 (d, J = 249.3 Hz), 156.4, 149.7, 136.8, 135.5 (d, J = 3.1 Hz), 128.7 (d, J = 8.4 Hz), 122.1, 120.3, 115.7 (d, J = 21.6 Hz) | rsc.org |

| 2-Phenylpyridine | Not Specified | Not Specified | Not Specified | rsc.org |

| N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine | DMSO-d₆ | 8.44 (m, 2H), 8.34 (t, 1H), 8.24 (d, 1H), 7.77 (m, 2H), 7.70 (s, 1H), 7.49 (m, 4H), 7.25 (s, 1H), 6.94 (s, 1H), 4.14 (t, 2H), 3.66 (t, 2H), 2.18 (q, 2H) | 159.6, 159.1, 149.9, 138.5, 132.6, 130.0, 128.2, 127.8, 127.8, 125.2, 122.7, 113.8, 43.9, 37.9, 30.2 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. cardiff.ac.uk These techniques are complementary, as the selection rules for a vibration to be IR or Raman active are different. spectroscopyonline.com

In the IR spectrum of a molecule like this compound, one would expect to observe characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. For instance, the N-H stretching vibrations of the amine group typically appear in the region of 3300-3500 cm⁻¹. The C-F stretching vibration is also a strong and characteristic band. The aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine and phenyl rings appear in the 1400-1600 cm⁻¹ region. researchgate.net

Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. cardiff.ac.ukspectroscopyonline.com The C-C stretching vibrations within the aromatic rings and the symmetric breathing modes of the rings are often strong in the Raman spectrum. By analyzing both the IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained. cdnsciencepub.comnih.gov Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to assign the observed vibrational frequencies to specific atomic motions within the molecule. researchgate.netnih.gov

Table 2: Key Vibrational Frequencies for Related Amine and Pyridine Compounds

| Compound | Technique | Key Vibrational Frequencies (cm⁻¹) | Assignment | Reference |

| 2-Aminopyridine (B139424) | IR, Raman | 3442, 3300 | NH₂ stretching | |

| 2-Aminopyridine | IR, Raman | 1628, 1617 | NH₂ scissoring | |

| N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine | IR | 3227 | N-H stretching | researchgate.net |

| N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine | IR | 1618, 1589, 1573, 1536 | C=C, C=N stretching | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org The absorption of light promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org For aromatic compounds like this compound, the most common transitions are π → π* and n → π*.

The π → π* transitions, which involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are typically intense and occur in the UV region. libretexts.org The presence of conjugation in the molecule, such as the connection between the phenyl and pyridine rings, lowers the energy gap between the HOMO and LUMO, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift). researchgate.net

The n → π* transitions involve the promotion of a non-bonding electron (e.g., from the nitrogen atom of the amine or pyridine ring) to an antibonding π* orbital. These transitions are generally less intense than π → π* transitions. researchgate.net The solvent can also influence the position of the absorption bands.

For a derivative of 2-(4-fluorophenyl)quinoline, electronic transitions were observed at various wavelengths, including a π →π* transition at 346 nm. Another study on polypyrrole and its derivatives identified a peak around 300 nm corresponding to the π–π* transition of the polypyrrole backbone. researchgate.net

Table 3: UV-Vis Absorption Data for Related Heterocyclic Compounds

| Compound | Solvent | λmax (nm) | Transition | Reference |

| 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)quinoline | DMSO | 348, 305, 248, 225, 205 | π →π* and other transitions | researchgate.net |

| Polypyrrole Derivatives | Not Specified | ~300 | π–π* | researchgate.net |

| P4VP (Poly(4-vinylpyridine)) | Methanol | 260 | Aromatic pyridine ring | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry (MS/ESI-MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, often producing a protonated molecule [M+H]⁺. nih.gov

In the mass spectrum of this compound, the molecular ion peak would confirm its molecular weight. Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule. nih.gov

For phenyl-pyridine derivatives, fragmentation often involves the cleavage of the bond connecting the two rings. The fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines has been studied, revealing characteristic fragmentation pathways. nih.gov Similarly, studies on ketamine analogues, which share some structural similarities, have shown that fragmentation can involve α-cleavage and losses of small neutral molecules. mdpi.com The fragmentation of purine (B94841) analogues has also been shown to be influenced by the nature of the substituents. tsijournals.com

Table 4: Mass Spectrometry Data for Related Compounds

| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |

| 2-(4-Iodophenyl)quinoline | ESI | 331.9925 | Not Specified | rsc.org |

| N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine | Not Specified | Not Specified | Not Specified | researchgate.net |

| DCK (deschloroketamine) | ESI-MS/MS | 204.13843 | 173, 145, 91 | mdpi.com |

This table is interactive. Click on the headers to sort the data.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Determination of Crystal System and Space Group

The first step in an X-ray crystal structure determination is to determine the unit cell parameters (the dimensions of the repeating unit of the crystal) and the crystal system (e.g., monoclinic, orthorhombic). The systematic absences in the diffraction pattern then allow for the determination of the space group, which describes the symmetry elements present in the crystal.

For example, a derivative of 2-cyanoguanidinophenytoin was found to crystallize in a monoclinic system with a P2₁/c space group. nih.gov Another study on 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine reported an orthorhombic space group of Pca2₁. iosrjournals.org The determination of the crystal system and space group is crucial for solving and refining the crystal structure. In some cases, different crystalline forms (polymorphs) of the same compound may exist, each with a different crystal system and space group. For instance, a study on 4PA·0.5H₂SO₄·xH₂O revealed both a monoclinic and a triclinic form. mdpi.com

Table 5: Crystallographic Data for Related Heterocyclic Compounds

| Compound | Crystal System | Space Group | Reference |

| 2-cyanoguanidinophenytoin | Monoclinic | P2₁/c | nih.gov |

| Mannich base of 2-cyanoguanidinophenytoin | Monoclinic | C2/c | nih.gov |

| 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine | Orthorhombic | Pca2₁ | iosrjournals.org |

| 4PA·0.5H₂SO₄·xH₂O (anhydrous) | Triclinic | P-1 | mdpi.com |

| 4PA·H₂SO₄ | Orthorhombic | Pbca | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Analysis of Molecular Conformation, Torsion, and Dihedral Angles

Torsion angles, or dihedral angles, describe the rotation around a chemical bond. proteinstructures.combioinformatics.org For instance, in a derivative, N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, the conformation is defined by the dihedral angles between the pyrimidine (B1678525) ring plane and the planes of the attached phenyl and benzene (B151609) rings. nih.gov These angles were found to be 12.8(2)°, 12.0(2)°, and 86.1(2)°. nih.gov The twist of the phenyl group is similar to what is observed in other related polymorphic structures. nih.gov

In another example, 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine, the molecule is nearly planar, with a small dihedral angle of 1.91(12)° between the furyl and pyrimidinyl rings. nih.gov The phenyl ring is oriented at 12.33(11)° and 10.45(10)° with respect to these rings. nih.gov A different conformation is seen in 4′-Phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine, where the side pyridine rings are coplanar with the central ring (torsion angle < 2°), while the phenyl ring is almost perpendicular to the central ring, with a torsion angle of 80.1(2)°. mdpi.com

The planarity or non-planarity of the molecule can be influenced by steric hindrance. For example, the introduction of a bulky ethyl group on the phenyl ring of 2-((2-ethylphenyl)amino)nicotinic acid disrupts the planar conformation due to steric repulsion. uky.edu

Dihedral Angles in Selected this compound Derivatives

| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) | Reference |

| N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine | Pyrimidine | Phenyl | 12.8(2) | nih.gov |

| N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine | Pyrimidine | (2-Fluorophenyl)amino | 12.0(2) | nih.gov |

| N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine | Pyrimidine | (4-Methoxyphenyl)aminomethyl | 86.1(2) | nih.gov |

| 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine | Furyl | Pyrimidinyl | 1.91(12) | nih.gov |

| 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine | Phenyl | Furyl | 12.33(11) | nih.gov |

| 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine | Phenyl | Pyrimidinyl | 10.45(10) | nih.gov |

| 4-Fluoro-2-[(E)-2-pyridyliminomethyl]phenol | Benzene | Pyridine | 4.35(16) | nih.gov |

| 4′-Phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine | Phenyl | Central Pyridine | 80.1(2) | mdpi.com |

Intermolecular and Intramolecular Hydrogen Bonding Networks and Interactions

Hydrogen bonds are crucial non-covalent interactions that significantly influence the structure and properties of molecules. libretexts.org They can occur within a single molecule (intramolecular) or between different molecules (intermolecular). libretexts.orgchemistryguru.com.sg

Intramolecular Hydrogen Bonding:

Intramolecular hydrogen bonds are formed when a hydrogen atom is attracted to an electronegative atom within the same molecule. libretexts.org This type of bonding can stabilize the molecular conformation. For instance, in N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, an intramolecular N—H···N hydrogen bond closes a six-membered ring. nih.gov An N—H···F interaction is also observed. nih.gov Similarly, the conformation of 4-Fluoro-2-[(E)-2-pyridyliminomethyl]phenol is stabilized by an intramolecular O—H···N hydrogen bond. nih.gov The presence of a fluorine atom can lead to weak N-H···F intramolecular hydrogen bonds, as observed in a 4-anilino-6,7-ethylenedioxy-5-fluoroquinazoline scaffold, where the N-H proton is forced into close proximity with the fluorine atom. ucla.edu

Intermolecular Hydrogen Bonding:

Intermolecular hydrogen bonds occur between separate molecules and are responsible for the formation of larger assemblies. libretexts.org In the crystal structure of 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine, molecules form dimers through hydrogen bonds involving the pyrimidinyl N atoms and amino H atoms. nih.gov In some cases, both intramolecular and intermolecular hydrogen bonds can be present. For example, in a derivative of 1-Isonicotinoyl-4-phenylthiosemicarbazide, intramolecular hydrogen bonds of the type N—H···Cl, C—H···N, and C—H···Cl stabilize the structure, while intermolecular hydrogen bonds of the type N—H···N, C—H···N, and C—H···Cl link the molecules into a three-dimensional network. earthlinepublishers.com

The nature of these hydrogen bonds can be influenced by steric effects. In complexes of nitrophthalic acids with pyridine, steric repulsion between a nitro group and a carboxyl group can favor the formation of intermolecular O-H···N and O-H···O hydrogen bonds over a short, strong intramolecular hydrogen bond. nih.gov

Hydrogen Bonding Interactions in this compound and its Derivatives

| Compound | Interaction Type | Atoms Involved | Resulting Structure/Effect | Reference |

| N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine | Intramolecular | N—H···N | Forms a six-membered ring | nih.gov |

| N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl)-6-methyl-2-phenylpyrimidin-4-amine | Intramolecular | N—H···F | Stabilizes conformation | nih.gov |

| 4-Fluoro-2-[(E)-2-pyridyliminomethyl]phenol | Intramolecular | O—H···N | Stabilizes conformation | nih.gov |

| 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine | Intermolecular | Pyrimidinyl N, Amino H | Forms dimers | nih.gov |

| 1-Isonicotinoyl-4-phenylthiosemicarbazide derivative | Intramolecular | N—H···Cl, C—H···N, C—H···Cl | Stabilizes molecular structure | earthlinepublishers.com |

| 1-Isonicotinoyl-4-phenylthiosemicarbazide derivative | Intermolecular | N—H···N, C—H···N, C—H···Cl | Forms a three-dimensional network | earthlinepublishers.com |

| 4-anilino-6,7-ethylenedioxy-5-fluoroquinazoline | Intramolecular | N-H···F | Weak hydrogen bond | ucla.edu |

Examination of Crystal Packing, Supramolecular Assemblies, and Crystal Voids

In the crystal structure of 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine, molecules form hydrogen-bonded dimers, which then stack through π–π interactions between the furyl and pyrimidinyl rings. nih.gov The distance between the centroids of these rings is 3.489(2) Å, indicating a significant stacking interaction. nih.gov

Supramolecular assemblies can take various forms, such as stacked layers, helical chains, or crossed ribbons, depending on the conformational features of the constituent molecules. nih.gov For instance, in two polymorphs of a bioactive pyrazolo[3,4-d]pyrimidine derivative, the crucial difference in molecular packing is the formation of phenylamino-N–H···N(pyrazolyl) hydrogen bonding within supramolecular chains that are either helical or zigzag. mdpi.com

The efficiency of crystal packing can be evaluated by the packing coefficient. In the aforementioned pyrazolo[3,4-d]pyrimidine polymorphs, the more stable β-form has a higher packing coefficient. mdpi.com The presence of voids or empty spaces within the crystal lattice is also an important aspect of crystal packing.

Investigation of Conformational Polymorphism and Tautomerism in the Crystalline State

Conformational Polymorphism:

Polymorphism is the ability of a compound to exist in more than one crystalline form. mdpi.com Conformational polymorphism arises when these different crystal structures contain molecules with different conformations. rsc.org The different arrangements of molecules in polymorphs can lead to distinct physicochemical properties. mdpi.com

Two polymorphs of a molecular complex between 3-fluorobenzoic acid and 4-acetylpyridine (B144475) have been identified, which are based on the same dimeric supramolecular construct but differ in the conformation around the hydrogen bond. rsc.org Lattice energy calculations can help determine the relative stability of different polymorphs. mdpi.com

Tautomerism in the Crystalline State:

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom. In the crystalline state, it is possible for a compound to exist as a single tautomer or as a mixture of tautomers. The specific tautomeric form present can significantly impact the compound's properties. chemrxiv.orgnih.gov

For example, in the crystal structures of two related compounds, 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e] nih.govucla.eduthiazin-4-one 1,1-dioxide and its derivative, the coexistence of both keto and enol tautomers was observed, with the keto form being predominant. nih.gov This tautomeric equilibrium was stabilized by a strong intramolecular O-H···O hydrogen bond. nih.gov

The study of tautomerism is particularly relevant for nitrogen-containing heterocyclic compounds, such as aminopurines, where the position of a proton can vary among the different nitrogen atoms in the ring system. mdpi.com The relative stability of different tautomers can be influenced by the solvent environment. mdpi.com

Computational Chemistry and Theoretical Investigations of 4 2 Fluorophenyl Pyridin 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are favored for their balance of accuracy and computational efficiency, making them well-suited for studying medium-to-large-sized molecules. niscair.res.in For a molecule like 4-(2-Fluorophenyl)pyridin-2-amine, DFT calculations are used to determine its ground-state geometry, electronic structure, and various physicochemical properties. A common approach involves using a hybrid functional, such as B3LYP, paired with a basis set like 6-31G(d,p) or 6-311++G(d,p), which has been shown to provide reliable results for similar heterocyclic systems. researchgate.netmdpi.com

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the positions of the atoms until the configuration with the minimum potential energy is found. For this compound, this optimization would reveal key geometrical parameters such as bond lengths, bond angles, and dihedral (torsion) angles.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data)

This table illustrates the type of data obtained from a geometry optimization calculation. Actual values would be determined using specific DFT methods.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-F | ~1.35 |

| C-N (Pyridine Ring) | ~1.34 | |

| C-N (Amine Group) | ~1.38 | |

| C-C (Inter-ring) | ~1.48 | |

| Bond Angles (°) ** | C-N-C (Pyridine Ring) | ~117° |

| C-C-N (Amine) | ~116° | |

| Dihedral Angle (°) ** | Phenyl-Pyridine | ~30-50° |

Once the optimized geometry is obtained, a variety of analyses can be performed to understand the electronic nature of this compound.

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. acadpubl.eunih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. nih.gov In studies of similar heterocyclic compounds, the HOMO is often localized on the more electron-rich portions of the molecule, while the LUMO is distributed across the electron-accepting regions. acadpubl.eunih.gov For this compound, the HOMO is expected to have significant contributions from the aminopyridine moiety, while the LUMO may be distributed across the entire bi-aryl system.

Table 2: Illustrative Frontier Molecular Orbital Data (Hypothetical)

| Parameter | Value (eV) | Significance |

| E(HOMO) | -5.8 to -6.4 | Electron-donating capability |

| E(LUMO) | -1.5 to -2.8 | Electron-accepting capability |

| Energy Gap (ΔE) | 3.3 to 4.1 | Chemical reactivity and stability |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. acadpubl.eu It illustrates the charge distribution on the molecule's surface. Different colors represent different electrostatic potential values:

Red/Yellow: Regions of negative potential, rich in electrons, susceptible to electrophilic attack. These are typically found around electronegative atoms like nitrogen, oxygen, and fluorine.

Blue: Regions of positive potential, electron-poor, susceptible to nucleophilic attack. These are often located around hydrogen atoms, especially those attached to heteroatoms.

Green: Regions of neutral potential.

For this compound, the MEP map would likely show negative potential (red/yellow) concentrated around the pyridine (B92270) nitrogen, the exocyclic amine nitrogen, and the fluorine atom. The most positive potential (blue) would be expected around the hydrogen atoms of the amine group, indicating their acidic character. researchgate.netmdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugation, and delocalization effects by analyzing interactions between filled (donor) and empty (acceptor) orbitals. mdpi.com The strength of these interactions is measured by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.

Mulliken population analysis is a method used to calculate the partial charge on each atom in a molecule from the results of a quantum chemical calculation. uni-muenchen.dewikipedia.org This analysis partitions the total electron density among the constituent atoms, providing a quantitative measure of the charge distribution and polarity. tau.ac.il While widely used, it is known that the results can be sensitive to the choice of basis set. wikipedia.orgq-chem.com

The calculated Mulliken charges for this compound would quantify the information seen qualitatively in the MEP map. The nitrogen and fluorine atoms would exhibit negative partial charges, while the carbon atoms bonded to them and the hydrogen atoms of the amine group would carry positive partial charges. This data is valuable for understanding intermolecular interactions and the molecule's dipole moment.

Table 3: Illustrative Mulliken Atomic Charges (Hypothetical)

| Atom | Partial Charge (e) |

| N (Pyridine) | -0.60 |

| N (Amine) | -0.85 |

| F | -0.45 |

| H (on Amine) | +0.42 |

| C (attached to F) | +0.35 |

| C (attached to Amine) | +0.55 |

Structure Activity Relationship Sar and Ligand Design Principles for 4 2 Fluorophenyl Pyridin 2 Amine Analogues

Methodologies for Structure-Activity Relationship Studies

The investigation of SAR for 4-(2-fluorophenyl)pyridin-2-amine analogues involves a systematic approach to modifying the chemical structure and evaluating the resulting impact on their biological effects. This is complemented by computational methods that quantify the relationship between structure and activity.

Systematic Structural Modification and Analog Design

Systematic structural modification is a cornerstone of medicinal chemistry, involving the iterative alteration of a lead compound's scaffold to probe the chemical space and enhance biological activity. For compounds related to this compound, this involves targeted modifications at various positions of the pyridine (B92270) and phenyl rings.

In a study of 2-substituted-4-(2-fluorophenoxy) pyridine derivatives, which share a similar structural motif, researchers synthesized a series of analogues to explore their potential as dual c-Met and VEGFR-2 inhibitors. nih.gov The design strategy focused on introducing different substituents on the pyridine ring, demonstrating the impact of these modifications on inhibitory potency. For instance, the introduction of pyrazolone (B3327878) and triazole moieties led to compounds with significant inhibitory activity against both enzymes. nih.gov

Another example can be seen in the development of 2,4-diamino-pyrimidine derivatives, where systematic modifications, including the introduction of various aniline (B41778) moieties, were performed to improve anti-malarial activity. nih.gov Although a different core, this study highlights the general principle of systematic analog design to enhance a desired biological outcome. The synthesis of these analogues often follows multi-step reaction sequences, starting from commercially available precursors. For instance, the synthesis of 2,4-diamino-pyrimidine derivatives involved the substitution of a 4-chloro group with various anilines, followed by acid-mediated coupling at the 2-position. nih.gov

The following table illustrates the impact of systematic structural modifications on the biological activity of related pyridine derivatives.

| Compound ID | R-Group Modification | Target | IC50 (µM) |

| 12d | Pyrazolone derivative | c-Met | 0.11 |

| 12d | Pyrazolone derivative | VEGFR-2 | 0.19 |

| 9h | Pyrazolone derivative | c-Met / VEGFR-2 | Potent Inhibition |

| 12b | Pyrazolone derivative | c-Met / VEGFR-2 | Potent Inhibition |

Data sourced from a study on 2-substituted-4-(2-fluorophenoxy) pyridine derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This allows for the prediction of the activity of novel compounds before their synthesis, thereby saving time and resources. researchgate.net

QSAR models can be broadly categorized into 2D-QSAR and 3D-QSAR. 2D-QSAR models utilize descriptors that are derived from the 2D representation of a molecule, such as topological indices and constitutional descriptors. researchgate.net These models are computationally less intensive and are useful for identifying general structural features that influence activity.

3D-QSAR, on the other hand, considers the three-dimensional conformation of molecules. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D-QSAR models. nih.gov These models provide a more detailed understanding of the steric and electrostatic interactions between a ligand and its target protein, offering valuable insights for lead optimization. For instance, in a study of pyridin-2-one derivatives as mIDH1 inhibitors, both CoMFA and CoMSIA models were successfully built, yielding statistically significant predictions of biological activity. nih.gov Similarly, 3D-QSAR studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK inhibitors have been conducted to understand the structure-activity relationships. nih.gov

The development of robust QSAR models relies on the selection of appropriate molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties. Some commonly used descriptors include:

Topological Descriptors: These describe the connectivity of atoms in a molecule, providing information about its size, shape, and branching. researchgate.net

GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) Descriptors: These 3D descriptors are based on the molecular geometry and provide information about the spatial distribution of atoms.

PSA (Polar Surface Area): This descriptor calculates the surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen) and is a good predictor of drug absorption and transport. nih.gov

MlogP (Moriguchi Octanol-Water Partition Coefficient): This is a measure of a molecule's lipophilicity, which is a critical factor in its pharmacokinetic and pharmacodynamic properties. nih.gov

The table below provides examples of molecular descriptors and their typical application in QSAR studies.

| Descriptor Type | Example | Information Encoded | Relevance in Drug Design |

| Topological | Kappa3 | Molecular shape and flexibility | Influences binding affinity |

| Electronic | Dipole Moment | Polarity and charge distribution | Governs electrostatic interactions |

| Physicochemical | MlogP | Lipophilicity | Affects absorption, distribution, metabolism, and excretion (ADME) |

| Surface Area | PSA | Polar surface area | Predicts membrane permeability |

Computational Approaches in Rational Ligand Design

Computational methods play an increasingly vital role in modern drug discovery, enabling the rational design of ligands with improved affinity and selectivity for their biological targets.

Molecular Docking Simulations and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It is a powerful tool for understanding the interactions between a small molecule, such as an analogue of this compound, and its target protein at the atomic level.

In a study on 2-substituted-4-(2-fluorophenoxy) pyridine derivatives, molecular docking was used to investigate the binding mode of the most promising compound, 12d, within the ATP-binding sites of c-Met and VEGFR-2. nih.gov The results of the docking study suggested a common mode of interaction for this compound with both kinases, providing a structural basis for its dual inhibitory activity. nih.gov Similarly, molecular docking studies have been employed for other pyridine derivatives to elucidate their binding interactions with their respective targets. nih.govnih.govasiapharmaceutics.infocsfarmacie.cz

The analysis of the docked poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding affinity. This information is invaluable for guiding the design of new analogues with enhanced interactions and, consequently, improved potency. For example, if a docking study reveals an unoccupied hydrophobic pocket in the binding site, a medicinal chemist can design a new analogue with a hydrophobic substituent that can occupy this pocket, potentially leading to a significant increase in binding affinity.

The following table summarizes the results of a molecular docking study for a related pyridine derivative, highlighting the key interacting residues and the nature of the interactions.

| Compound | Target Protein | Key Interacting Residues | Type of Interaction | Predicted Binding Affinity (kcal/mol) |

| Compound 12d | c-Met | MET1160, ASP1222 | Hydrogen Bond | Not specified |

| Compound 12d | VEGFR-2 | CYS919, ASP1046 | Hydrogen Bond | Not specified |

Data sourced from a study on 2-substituted-4-(2-fluorophenoxy) pyridine derivatives. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For analogues of this compound, a pharmacophore hypothesis would typically be generated from a set of known active compounds. This model identifies key features such as hydrogen bond donors (e.g., the amino group), hydrogen bond acceptors (e.g., the pyridine nitrogen), aromatic rings, and hydrophobic centers.

In the case of inhibitors for Mycobacterium avium complex dihydrofolate reductase, a successful pharmacophore model consisted of two hydrogen bond acceptors, one hydrophobic feature, and one aromatic ring feature. nih.gov Such a model, developed for this compound analogues, would serve as a 3D query for virtual screening. This high-throughput computational technique scans vast libraries of chemical compounds to identify molecules that match the pharmacophore model.

Virtual screening can be performed using various methods. A study targeting the Yck2 protein in Candida albicans screened a library of 589 compounds structurally similar to a known kinase inhibitor containing a fluorophenyl-pyridine-like core. frontiersin.orgresearchgate.net The screening was based on binding energy calculations, leading to the identification of several promising hits for further investigation. frontiersin.orgresearchgate.net This process significantly narrows down the number of candidates for chemical synthesis and biological testing, making the drug discovery process more efficient.

Table 1: Example of Virtual Screening Hits for a Kinase Target

| PubChem ID | Binding Energy (kcal/mol) |

| 102583821 | -11.2 |

| 12982634 | -10.8 |

| 102487860 | -10.5 |

| 86260205 | -10.3 |

| This table is illustrative of virtual screening results where compounds are ranked by their predicted binding affinity to a biological target. Data derived from a screening of structural analogs against the Yck2 protein. frontiersin.orgresearchgate.net |

The effectiveness of the screening protocol can be validated by its ability to distinguish known active compounds from inactive ones, often referred to as a decoy set. nih.gov Ultimately, virtual screening based on the pharmacophoric features of this compound is a powerful tool for discovering novel and structurally diverse molecules with the potential for desired biological activity. nih.gov

De Novo Design Strategies for Novel Ligands

De novo design represents a more creative computational approach, aiming to construct entirely new molecules from scratch rather than simply identifying existing ones. These methods build ligands piece by piece directly within the binding site of a target protein or based on a pre-defined pharmacophore model. This is particularly useful for designing inhibitors against targets like protein kinases, where the this compound scaffold could serve as a foundational fragment. nih.govacs.org

One common strategy is fragment-based design. An initial screening cascade can identify small molecular fragments that bind to key regions of the target, such as the hinge region of a kinase. acs.org These fragments can then be computationally grown or linked together to create a larger, more potent molecule. A de novo design approach for kinase inhibitors might start with a core fragment, such as the pyridin-2-amine, and explore various substitutions at the 4-position, including the 2-fluorophenyl group, to optimize interactions. acs.org

Another powerful technique is template-based de novo design. In this method, a known inhibitor is used as a template to guide the assembly of new molecules from a fragment library. nih.gov For instance, if an analogue of this compound were a known type II kinase inhibitor, the design algorithm could preserve its key binding interactions while exploring novel chemical moieties to occupy adjacent pockets in the active site, potentially leading to compounds with greater potency. nih.gov These strategies have proven successful in generating novel compounds with improved activity compared to the initial template. nih.gov

Influence of Fluorine Substitution on Molecular Recognition and Interactions

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry, and its presence at the ortho-position of the phenyl ring in this compound has profound effects on its molecular properties and interactions. Fluorine substitution can significantly influence a molecule's electronic structure, ionization potential, and vibrational dynamics, thereby fine-tuning its biological function. rsc.org

Key influences of the fluorine atom include:

Electronic Effects : Fluorine is the most electronegative element, and its presence creates a strong inductive effect, withdrawing electron density from the phenyl ring. This can alter the pKa of the aminopyridine moiety, affecting its ionization state at physiological pH and its ability to participate in ionic interactions.

Conformational Control : The ortho-positioning of the fluorine atom can impose steric constraints that influence the torsional angle between the phenyl and pyridine rings. This conformational preference can be crucial for fitting into a specific protein binding pocket and can pre-organize the ligand into a more favorable binding conformation.

Enhanced Binding Affinity : The fluorine atom can participate in favorable non-covalent interactions with the protein target. These can include dipole-dipole interactions, and in some contexts, the formation of weak hydrogen bonds or halogen bonds with backbone amides or specific amino acid residues.

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Placing a fluorine atom on the phenyl ring can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life.

A study on fluorinated pyridine derivatives highlighted that the spatial arrangement of fluorine atoms selectively stabilizes the molecule's orbitals, significantly affecting its properties. rsc.org The synergistic interplay of inductive and potential resonance effects from the fluorine atom is a critical factor in molecular stabilization and recognition. rsc.org

Rational Design Principles for Modulating Interactions within Biological Systems

Rational design combines the principles of SAR, computational modeling, and an understanding of molecular interactions to purposefully modify a chemical structure to enhance its biological activity. For this compound analogues, this involves making targeted changes to modulate interactions within specific enzyme active sites or protein binding pockets. nih.gov

The process often begins with a known ligand-protein complex structure, obtained from X-ray crystallography, or a reliable homology model. This structure-based drug design (SBDD) approach allows for the visualization of key interactions. For example, in designing inhibitors for the SARS-CoV-2 main protease, it was observed that a pyridinyl substitution fits perfectly into the S1 pocket, forming an essential hydrogen bond. Replacing the pyridine with a benzene (B151609) ring led to a significant loss of activity, demonstrating the critical role of this specific interaction. nih.gov

Ligand-based drug design (LBDD) is employed when a high-resolution structure of the target is unavailable. nih.gov This approach relies on the SAR of a series of active molecules. For instance, in the development of inhibitors for the enzyme SHIP2, a series of 4-substituted 2-pyridin-2-ylamides were synthesized. This work led to the identification of N-[4-(4-chlorobenzyloxy)pyridin-2-yl]-2-(2,6-difluorophenyl)-acetamide as a potent inhibitor, highlighting how modifications to the core structure can drastically affect potency. nih.govelsevierpure.com

Table 2: Example of SAR for DPP-IV Inhibitors

| Compound ID | Key Substituents | IC₅₀ (µM) |

| 4c | Methoxy group | 34.94 |

| 5b | Fluoro and Hydroxyl groups | 28.13 |

| This table shows how different substituents on a core scaffold can influence inhibitory activity against the DPP-IV enzyme. mdpi.com |

The rational design process for this compound analogues would involve:

By integrating these computational and synthetic strategies, medicinal chemists can rationally evolve the this compound scaffold into highly potent and selective ligands tailored for a specific biological system.

Advanced Applications in Organic Synthesis and Materials Science

Role as Versatile Synthetic Intermediates and Building Blocks

The chemical reactivity of the pyridine (B92270) nitrogen, the exocyclic amine, and the potential for functionalization on the phenyl ring make 4-(2-Fluorophenyl)pyridin-2-amine and its parent scaffold, pyridin-2-amine, exceptionally useful intermediates in synthetic organic chemistry.

Precursors for the Synthesis of Complex Heterocyclic Ring Systems

The pyridin-2-amine framework is a cornerstone for the construction of a multitude of complex heterocyclic systems. The presence of the pyridyl group often acts as a directing group in metal-catalyzed reactions, facilitating cyclization and functionalization to build fused ring systems. rsc.orgrsc.org

N-aryl-2-aminopyridines, such as this compound, serve as precursors for various N-heterocycles. For instance, they are used in the palladium(II)-catalyzed synthesis of N-(2-pyridyl)indole frameworks through annulation with internal alkynes. rsc.org Rhodium(III)-catalyzed C-H functionalization and cyclization reactions of N-arylpyridin-2-amines with α,β-unsaturated aldehydes have been developed to produce tetrahydroquinolines. rsc.org Similarly, reaction with propargylic cycloalkanols can yield 1,2,3-trisubstituted indoles. rsc.org The pyridine scaffold is a key component in these transformations, enabling the formation of stable metal complexes that drive the cyclization process. rsc.org

Furthermore, the 2-aminopyridine (B139424) unit is a precursor for a variety of other heterocyclic compounds. nih.gov It can be used to synthesize fused systems like thiazolo[4,5-b]pyridines, which are constructed by annulating a thiazole (B1198619) ring onto the pyridine core. dmed.org.ua These synthetic strategies highlight the role of the aminopyridine scaffold as a foundational element for generating molecular complexity. nih.gov

Utility in Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the components, are a powerful tool for creating structural diversity efficiently. The 2-aminopyridine motif is well-suited for MCRs due to its multiple reactive sites.

An efficient, one-pot procedure for synthesizing fluorinated 2-aminopyridine compounds has been developed using MCRs involving 1,1-enediamines, benzaldehyde (B42025) derivatives, and 1,3-dicarbonyl compounds. rsc.org This approach allows for the rapid generation of libraries of pharmacologically relevant compounds. Another example is the solvent-free, three-component synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines from 2-aminopyridines, triethyl orthoformate, and various primary amines. mdpi.com This method provides a general and efficient strategy for constructing structurally diverse fused pyridopyrimidine skeletons. mdpi.com

The classical Doebner reaction, an MCR for synthesizing quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid, further illustrates the utility of amine-containing building blocks in generating complex heterocyclic structures. nih.gov The ability of compounds like this compound to participate in such reactions underscores their value in combinatorial chemistry and drug discovery for rapidly accessing diverse chemical scaffolds.

Development of Catalysts and Ligands Based on Pyridin-2-amine Scaffolds

The pyridin-2-amine structure is not only a building block for larger molecules but also a key component in the design of ligands for transition metal catalysis. The pyridine nitrogen and the exocyclic amine can coordinate to a metal center, forming a stable chelate ring that influences the metal's catalytic activity and selectivity.

Application in Metal-Catalyzed Organic Reactions (e.g., C-N coupling)

The pyridin-2-amine moiety is particularly effective in directing metal-catalyzed reactions, including crucial carbon-nitrogen (C-N) bond-forming reactions. rsc.org The amination of aryl halides via palladium-catalyzed C-N coupling, known as the Buchwald-Hartwig amination, is a cornerstone of modern synthetic chemistry for creating aryl amines. researchgate.net

Due to the presence of the pyridyl directing group, N-aryl-2-aminopyridines readily form stable complexes with various transition metals like palladium, rhodium, and copper, leading to efficient cyclization and functionalization. rsc.orgrsc.org Copper-catalyzed cross-coupling reactions, which are often more economical than palladium-based systems, have also been successfully developed for C-N bond formation using pyridin-2-amine derivatives. researchgate.netnih.gov These reactions are valuable for synthesizing α-ketoamides from methyl ketones and pyridin-2-amines researchgate.net and for the N-arylation of various nucleophiles. nih.gov

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

| Pd(MeCN)₂Cl₂ / CuCl₂ | C-H Annulation | N-aryl-2-aminopyridines, internal alkynes | N-(2-pyridyl)indoles | rsc.org |

| [Cp*RhCl₂]₂ | C-H Functionalization/Cyclization | N-arylpyridin-2-amines, α,β-unsaturated aldehydes | Tetrahydroquinolines | rsc.org |

| Copper Catalyst | Cross-Coupling | Methyl ketones, pyridin-2-amines | α-ketoamides | researchgate.net |

| Palladium Catalyst | C-N Coupling (Buchwald-Hartwig) | Aryl halides, amines | Aryl amines | researchgate.net |

| Copper Catalyst | C-N Coupling (Ullmann-type) | (Hetero)aryl halides, N-nucleophiles | N-arylated compounds | nih.gov |

Design of Ligands for Specific Catalytic Processes

The ability of the pyridin-2-amine scaffold to act as a bidentate ligand is fundamental to its role in catalysis. By modifying the substituents on the pyridine ring or the amine group, ligands with tailored electronic and steric properties can be designed for specific catalytic applications.

For example, new tridentate and tetradentate ligands incorporating phosphine (B1218219) and phosphite (B83602) or phosphonite groups have been synthesized based on core structures that can include pyridyl motifs. Nickel(II) complexes bearing these ligands have been shown to be efficient catalysts for the N-alkylation of primary amines with alcohols. nih.gov The design of such ligands allows for the creation of a specific coordination environment around the metal center, which in the case of the nickel complexes, results in a distorted square planar or trigonal bipyramidal geometry that facilitates the catalytic cycle. nih.gov The development of chiral 4-arylpyridine-N-oxide catalysts for the asymmetric N-acylative kinetic resolution of sulfoximines further demonstrates the versatility of the pyridine framework in designing specialized catalysts. acs.org

Supramolecular Chemistry and Crystal Engineering with Pyridin-2-amine Motifs

Supramolecular chemistry and crystal engineering focus on understanding and controlling the assembly of molecules into well-defined, higher-order structures through non-covalent interactions. The pyridin-2-amine motif, with its hydrogen bond donors (N-H) and acceptors (pyridine N, amine N), is an excellent candidate for building predictable supramolecular architectures. researchgate.net

The study of crystal structures containing the pyridin-2-amine moiety reveals the prevalence of specific intermolecular hydrogen-bonding interactions, such as N-H···N hydrogen bonds, which can link molecules into one- or two-dimensional networks. researchgate.net The presence of multiple functionalities on a single molecule, as in this compound, can lead to diversified and complex supramolecular assemblies. researchgate.net

Design of Ordered Solid-State Structures through Non-Covalent Interactions

The predictable and directional nature of non-covalent interactions is a powerful tool for the bottom-up assembly of molecules into well-defined, ordered solid-state structures. In the case of fluorinated organic compounds, interactions involving fluorine are of particular interest. While traditionally considered a weakly interacting atom, fluorine can participate in a range of non-covalent interactions, including hydrogen bonds and halogen bonds, that can significantly influence crystal packing. nih.gov

The molecular architecture of this compound offers several sites for such interactions. The amino group provides a classic hydrogen bond donor, while the pyridinyl nitrogen acts as a hydrogen bond acceptor. The fluorine atom, attached to the phenyl ring, introduces the possibility of C–H⋯F interactions, which, although weak, can collectively contribute to the stability and specificity of the crystal lattice.

The supramolecular assembly of related molecules provides insight into the potential structures formed by this compound. For instance, in the crystal structure of 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine, molecules form dimers through hydrogen bonds involving the pyrimidinyl nitrogen atoms and the amino hydrogen atoms. nih.gov This self-assembly into a two-dimensional supramolecular array is a direct consequence of these specific non-covalent interactions. nih.gov Similarly, studies on other fluorinated pyridine derivatives have highlighted the importance of N–H⋯O hydrogen bonds in linking molecules into chains, which are then cross-linked by C–H⋯F contacts. nih.gov

The design of ordered structures is not limited to single-component crystals. The formation of co-crystals, where two or more different molecules are held together in a stoichiometric ratio by non-covalent interactions, offers another avenue for materials design. nih.gov The principles of supramolecular chemistry can be used to predict and control the assembly of these multi-component systems. mdpi.com

The following table summarizes key non-covalent interactions and their potential role in the solid-state structure of this compound, drawing analogies from similar reported structures.

| Interaction Type | Donor/Acceptor in this compound | Potential Structural Motif |

| Hydrogen Bond | N-H (amino group) as donor, Pyridinyl N as acceptor | Dimer formation, chains, sheets |

| π-π Stacking | Phenyl and pyridinyl rings | Stacked columnar structures |

| C-H⋯F Interaction | Phenyl/pyridinyl C-H as donor, Fluorine as acceptor | Cross-linking of primary motifs |

Exploitation of Hydrogen Bonding and π-π Stacking for Materials Design

The precise control over the arrangement of molecules in the solid state, facilitated by hydrogen bonding and π-π stacking, is crucial for the development of advanced materials with tailored properties. These interactions govern the packing density, thermal stability, and electronic properties of the material.

π-π Stacking: Aromatic rings, such as the phenyl and pyridinyl moieties in this compound, can interact through π-π stacking. These interactions arise from the electrostatic attraction between the electron-rich π-systems. The presence of an electron-withdrawing fluorine atom on the phenyl ring can modulate the electron density of the π-system, influencing the strength and geometry of the stacking interactions. In the case of 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine, the distance between the centroids of adjacent furyl and pyrimidinyl rings is 3.489 (2) Å, indicative of significant π-π stacking. nih.gov Such interactions are vital for creating one-dimensional stacks or two-dimensional sheets, which can have important implications for charge transport in organic electronic materials.

The interplay between hydrogen bonding and π-π stacking allows for the construction of complex and highly ordered three-dimensional networks. The hydrogen bonds can form a primary scaffold, which is then further organized by the weaker but still significant π-π stacking interactions. This hierarchical self-assembly is a key strategy in crystal engineering.

The following table details research findings on hydrogen bonding and π-π stacking in analogous compounds, providing a predictive framework for this compound.

| Compound | Hydrogen Bonding Motif | π-π Stacking Details | Reference |

| 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine | Dimer formation via N-H⋯N bonds | Centroid-centroid distance of 3.489 (2) Å between furyl and pyrimidinyl rings | nih.govnih.gov |

| 2-[(2,3,5,6-tetrafluoro-pyridin-4-yl)amino]-ethyl methacrylate | N-H⋯O bonds linking molecules into chains | C-H⋯π contacts provide cross-linking | nih.gov |

| trans-diaqua[meso-tetrakis(4-pyridyl)porphyrinato]Sn(IV) dinitrate | Hydrogen bonding between aqua ligands and pyridyl substituents | Anion···π interactions observed | mdpi.com |

The rational design of materials based on this compound and related molecules leverages a deep understanding of these fundamental non-covalent interactions. By carefully tuning the molecular structure and crystallization conditions, it is possible to guide the self-assembly process towards desired architectures with specific functional properties.

Q & A

Q. What are the recommended synthetic routes for 4-(2-Fluorophenyl)pyridin-2-amine?

- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:

- Step 1 : Condensation of fluorinated precursors (e.g., 2-fluorobenzoyl chloride) with β-keto esters under basic conditions (e.g., Et₃N, MgCl₂) in solvents like dichloromethane (DCM) .

- Step 2 : Cyclization via the Pechmann reaction using sulfuric acid at controlled temperatures (e.g., 35°C) to form the pyridine core .

- Step 3 : Methylation or functionalization of hydroxyl groups using methylating agents like dimethyl sulfate .

Purification often involves recrystallization from ethanol or column chromatography.

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to identify coupling constants (e.g., JFH ≈ 2.6 Hz for C-F···H-C interactions) and confirm spatial arrangements .

- X-ray Crystallography : Single-crystal analysis to resolve intramolecular interactions (e.g., C-F···H-C) and molecular conformation. Software like SHELXL (SHELX suite) is widely used for refinement .

- DFT Calculations : To validate stable conformers and predict spectral data (e.g., RMSD <9 ppm for ¹³C NMR shifts) .

Q. What solvents and catalysts are optimal for its synthesis?

- Methodological Answer :

- Solvents : Ethanol, DCM, or toluene under inert atmospheres (N₂/Ar) .

- Catalysts : Palladium or copper catalysts for coupling reactions (e.g., amination) .

- Reaction Conditions : Reflux with aqueous NaOH (10%) for cyclization steps .

Advanced Research Questions

Q. How do intramolecular C-F···H-C interactions influence the compound's conformation and stability?

- Methodological Answer :

- Experimental Evidence : 2D ¹⁹F-{¹H} HOESY and 1D ¹H-{¹⁹F} NMR confirm through-space coupling. X-ray structures show fluorophenyl groups prefer proximity to H5 over H3 in the pyridine ring .

- Computational Insights : DFT optimizations reveal the lowest-energy conformer has F···H5 distances <2.5 Å, stabilizing the molecule by ~3 kcal/mol compared to alternative conformers .

Q. What strategies resolve contradictions between experimental and computational data (e.g., NMR shifts)?

- Methodological Answer :

- Calibration : Compare DFT-predicted chemical shifts (using B3LYP/6-311+G(d,p)) with experimental NMR data. Adjust basis sets or solvation models to reduce RMSD (target <5 ppm) .

- Validation : Use multiple crystallographic datasets (e.g., CCDC entries) to cross-check bond lengths and angles .

Q. How can structure-activity relationships (SAR) guide modifications for enhanced bioactivity?

- Methodological Answer :

- Fluorine Substitution : Introducing electron-withdrawing groups (e.g., -CF₃) at the 2-position of the phenyl ring improves antimicrobial activity by enhancing membrane permeability .

- Pyridine Modifications : Adding methoxy or methyl groups at the 4-position alters π-stacking interactions with biological targets (e.g., enzymes) .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Methodological Answer :

- Process Optimization : Use continuous flow reactors for high-yield cyclization steps (e.g., Pechmann reaction) to reduce side products .

- Analytical QC : Implement HPLC-MS to monitor intermediates and ensure ≥95% purity. Adjust recrystallization solvents (e.g., switch ethanol to acetonitrile) for large-scale batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products